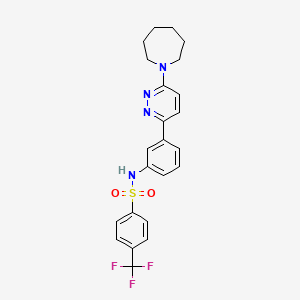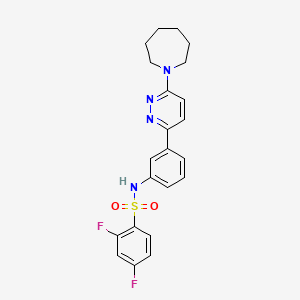![molecular formula C21H18FN5O2S B11261086 N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261086.png)
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrrole and methoxyphenyl groups. The final step usually involves the attachment of the fluorophenyl and sulfanylacetamide moieties. Common reagents and conditions include the use of strong acids or bases, organic solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, “N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is studied for its potential as a building block for more complex molecules. It may also be used as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole and pyrrole moieties are known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as antifungal, antibacterial, or anticancer activities. Its unique structure allows for interactions with specific molecular targets in the body.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may bind to metal ions or active sites, while the pyrrole and methoxyphenyl groups can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s stability and lipophilicity.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and binding interactions.
属性
分子式 |
C21H18FN5O2S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-18-11-5-2-8-15(18)20-24-25-21(27(20)26-12-6-7-13-26)30-14-19(28)23-17-10-4-3-9-16(17)22/h2-13H,14H2,1H3,(H,23,28) |
InChI 键 |
HTMSCUDJIJXKKT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261007.png)
![4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11261009.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11261010.png)
![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261011.png)
![2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B11261015.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11261021.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)


![2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11261040.png)

![N-(2-ethoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11261054.png)

![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11261077.png)
